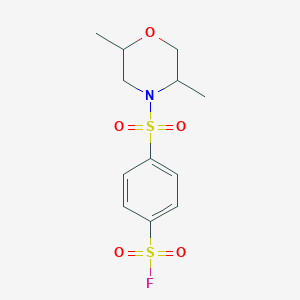
5-bromo-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a pyrazole ring, a pyrimidine ring, a phenyl ring, and a furan ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the pyrazole and pyrimidine rings . The bromine atom attached to the pyrimidine ring would add some steric bulk .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich pyrazole and pyrimidine rings, as well as the electron-withdrawing bromine atom . These features could make the compound susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the polar amide group and the aromatic rings could make the compound relatively insoluble in water .Scientific Research Applications
Antiprotozoal Agents
Research has identified compounds with structural similarities to 5-bromo-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide as potential antiprotozoal agents. For instance, derivatives of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and in vitro IC50 values indicative of significant antiprotozoal activity, particularly against T. b. rhodesiense and P. falciparum. Such compounds have demonstrated excellent in vivo activity in mouse models for trypanosomiasis, highlighting their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, through various synthetic pathways, have been screened for cytotoxic effects on different cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. This research indicates the potential of pyrazolopyrimidine derivatives in the treatment of cancer and inflammation-related disorders (Rahmouni et al., 2016).
Antiviral Agents
Compounds structurally related to the queried chemical have also been explored for their antiviral activities, particularly against avian influenza virus H5N1. Research involving heterocyclic compounds based on furanone derivatives has shown promising results, with specific compounds exhibiting significant antiviral activity. This suggests potential applications of similar compounds in developing antiviral therapeutics (Flefel et al., 2012).
Synthetic Methodologies
Additionally, there is significant interest in the synthesis methodologies of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the compound . These studies focus on developing efficient, economical, and environmentally friendly synthesis routes, which are crucial for the scalable production of such compounds for further biological evaluation and potential pharmaceutical applications (Heravi et al., 2007).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a broad range of potential targets for this compound.
Mode of Action
Based on the structure and the known activities of similar compounds, it is likely that it interacts with its targets through hydrogen bonding and other non-covalent interactions . These interactions may induce conformational changes in the target proteins, altering their activity and triggering downstream effects.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological processes, including inflammation, viral replication, and oxidative stress . Therefore, it is possible that this compound could also affect these or other related pathways.
Result of Action
Based on the known activities of similar compounds, it is likely that it could have a variety of effects, such as inhibiting the activity of certain enzymes, modulating the expression of specific genes, or disrupting cellular signaling pathways .
properties
IUPAC Name |
5-bromo-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O2/c1-12-22-17(11-18(23-12)26-10-2-9-21-26)24-13-3-5-14(6-4-13)25-19(27)15-7-8-16(20)28-15/h2-11H,1H3,(H,25,27)(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCZCRBKVBFLKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2417999.png)
![3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide](/img/structure/B2418001.png)
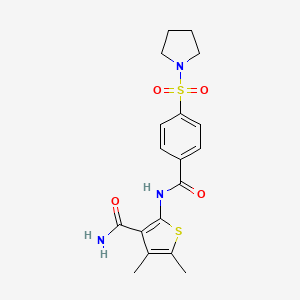
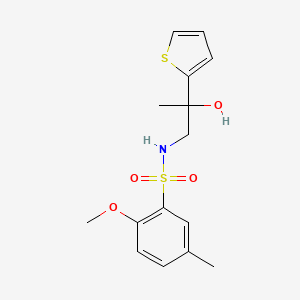
![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)
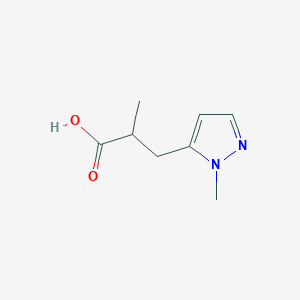
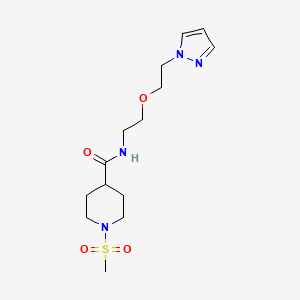

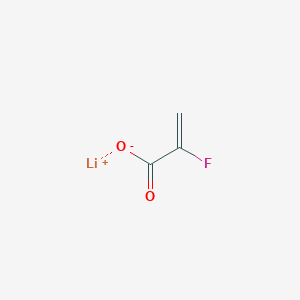
![N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2418017.png)

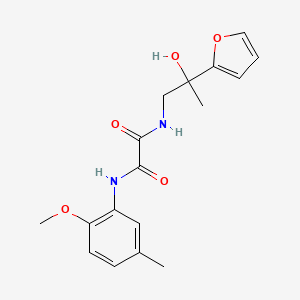
![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2418021.png)
